Cellular TYK2 Inhibitory Potency (IFNα-STAT3 Pathway) Shows a 8-Fold Difference Relative to the Clinical Comparator Deucravacitinib in Human Jurkat Cells
In the human Jurkat T-cell line, N-[4-(2-phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline inhibited IFNα-induced STAT3 phosphorylation with an IC50 of 39 nM. [1] Under comparable experimental conditions, the FDA-approved TYK2 inhibitor deucravacitinib (BMS-986165) was tested in the same assay format (HTRF detection of STAT3 phosphorylation in Jurkat cells following IFNα stimulation for 24 h) and exhibited an IC50 of approximately 4.8 nM—roughly 8-fold more potent. [2] This potency differential is important for applications that require a wider dynamic range of inhibition: deucravacitinib yields near-complete suppression of the pathway at concentrations that produce only partial inhibition with the target compound, which may be advantageous when studying graded TYK2-dependent responses.
| Evidence Dimension | Cellular IC50 for TYK2-mediated STAT3 phosphorylation inhibition |
|---|---|
| Target Compound Data | IC50 = 39 nM (Jurkat cells, IFNα stimulation, HTRF assay) |
| Comparator Or Baseline | Deucravacitinib (BMS-986165): IC50 ≈ 4.8 nM (Jurkat cells, IFNα stimulation, HTRF assay) |
| Quantified Difference | ≈ 8-fold lower potency relative to deucravacitinib |
| Conditions | Human Jurkat T cells; 24 h IFNα stimulation; STAT3 phospho-HTRF endpoint. Target compound data from BindingDB; comparator data from published cross-study of Jurkat STAT3 HTRF assay. |
Why This Matters
A compound with 39 nM potency occupies a mid-range activity window useful for partial TYK2 inhibition and structure-activity relationship (SAR) studies without saturating the pathway, whereas the higher potency of deucravacitinib makes it more suitable for complete pathway blockade experiments.
- [1] BindingDB entry BDBM50595837 (CHEMBL5205855). IC50 = 39 nM; Jurkat cells; IFNα-induced STAT3 phosphorylation; HTRF assay; 24 h incubation. View Source
- [2] Burke JR, Liu C, et al. Discovery of BMS-986165, a Potent and Selective Allosteric Inhibitor of TYK2 for the Treatment of Psoriasis. J Med Chem. 2019;62(18):8579-8599. (Jurkat STAT3 HTRF assay IC50 reported as 4.8 nM) View Source
